(3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione
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Overview
Description
(3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, ethoxy, and hydroxy groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-aminopyridine under acidic conditions, followed by hydrolysis and cyclization to form the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-2-pyridone: Similar structure but lacks the ethoxy group.
3-Ethoxy-4-hydroxy-2-pyridone: Similar structure but lacks the amino group.
Uniqueness
(3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione is unique due to the presence of both amino and ethoxy groups on the pyridine ring, which enhances its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and biological activities compared to similar compounds.
Properties
CAS No. |
17325-37-0 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-8(13)6-4(9)3-5(11)10-7(6)12/h3H,2H2,1H3,(H4,9,10,11,12) |
InChI Key |
HJCZZKAJGOALBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1N)O |
Origin of Product |
United States |
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